molecular formula C12H21NO2 B12992590 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid

2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid

Cat. No.: B12992590
M. Wt: 211.30 g/mol
InChI Key: XFGYKKJEYHJEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Azaspiro[55]undecan-9-yl)acetic acid is a chemical compound known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common method involves the reaction of a suitable azaspiro precursor with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid is unique due to its specific azaspiro ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(3-azaspiro[5.5]undecan-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-11(15)9-10-1-3-12(4-2-10)5-7-13-8-6-12/h10,13H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGYKKJEYHJEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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